N-(2-iodophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Description
N-(2-iodophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an acetamide group. The compound also contains a phenoxy group substituted with a methyl and a propan-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
N-(2-iodophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO2/c1-12(2)14-9-8-13(3)10-17(14)22-11-18(21)20-16-7-5-4-6-15(16)19/h4-10,12H,11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAXQJOLOVTWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoaniline and 5-methyl-2-propan-2-ylphenol.
Formation of Phenoxyacetamide: The phenol group of 5-methyl-2-propan-2-ylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-methyl-2-propan-2-ylphenoxy)acetyl chloride.
Amidation Reaction: The 2-(5-methyl-2-propan-2-ylphenoxy)acetyl chloride is then reacted with 2-iodoaniline in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation. Reactions are typically carried out in inert solvents such as tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include oxidized derivatives such as ketones or carboxylic acids.
Reduction Reactions: Products include reduced derivatives such as amines or alcohols.
Scientific Research Applications
N-(2-iodophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in studies of biological activity and interactions with biomolecules. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings. It is also used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-(2-iodophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(2-bromophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide: Similar structure but with a bromine atom instead of iodine.
N-(2-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide: Similar structure but with a chlorine atom instead of iodine.
N-(2-fluorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound makes it unique compared to its analogs with different halogen atoms. The iodine atom can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its bromine, chlorine, or fluorine counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
